molecular formula C14H11BrN2O B13667256 8-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

8-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B13667256
M. Wt: 303.15 g/mol
InChI Key: MQWYCTNCLGLSRW-UHFFFAOYSA-N
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Description

8-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a bromine atom at position 8 and a 4-methoxyphenyl group at position 2. This scaffold is pharmacologically significant due to its structural similarity to bioactive molecules like zolpidem and alpidem .

Properties

Molecular Formula

C14H11BrN2O

Molecular Weight

303.15 g/mol

IUPAC Name

8-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11BrN2O/c1-18-11-6-4-10(5-7-11)13-9-17-8-2-3-12(15)14(17)16-13/h2-9H,1H3

InChI Key

MQWYCTNCLGLSRW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the cyclocondensation of a 2-aminopyridine derivative with a suitably substituted phenacyl bromide or acetophenone derivative bearing a 4-methoxyphenyl group and a bromine substituent at the 8-position of the imidazo[1,2-a]pyridine ring.

Method 1: Cyclization of 2-Aminopyridine with 2-Bromo-1-(4-methoxyphenyl)ethanone

This method is a classical approach involving:

  • Reactants: 2-Aminopyridine and 2-bromo-1-(4-methoxyphenyl)ethanone.
  • Solvent: Acetone.
  • Conditions: Reflux for 2–3 hours to form an intermediate salt, followed by acid treatment (2 N HCl) under reflux for 1 hour.
  • Workup: Basification with ammonium hydroxide, filtration, and crystallization from ethanol.
  • Yield: Approximately 88%.
  • Characterization: Melting point 130–132 °C; confirmed by NMR spectroscopy.

Reaction scheme:

$$
\text{2-Aminopyridine} + \text{2-bromo-1-(4-methoxyphenyl)ethanone} \xrightarrow[\text{2 N HCl}]{\text{acetone, reflux}} \text{this compound}
$$

This method was reported by researchers conducting medicinal chemistry studies focusing on imidazo[1,2-a]pyridine derivatives, highlighting its efficiency and high yield.

Method 2: One-Pot Synthesis Using Ionic Liquids and Ultrasound Irradiation

A more recent and environmentally friendly approach uses:

  • Reactants: 2-Aminopyridine and substituted acetophenones (including 4-methoxyphenyl derivatives).
  • Catalyst: Ionic liquid, specifically 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4).
  • Additives: Iodine as an oxidant.
  • Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH) for post-treatment.
  • Conditions: Ultrasound irradiation at 30–35 °C for 2.5 hours, followed by base treatment under ultrasound at 40–45 °C.
  • Yields: Good to excellent (73–82% for various substituted imidazo[1,2-a]pyridines).

Key findings from the study:

  • The base type and amount significantly influence the isolated yield.
  • K2CO3 at 4 equivalents gave the highest yield (82%) for the model reaction.
  • The method tolerates various substituents, including 4-bromo and 4-methoxy groups on the phenyl ring.
  • Reaction times are shorter and conditions milder compared to traditional methods.

Table 1: Effect of Base Type and Amount on Yield of 2-Phenylimidazo[1,2-a]pyridine

Entry Base Equivalents Time (min) Isolated Yield (%)
1 NaOH 1.0 20 53
2 NaOH 1.5 20 66
3 NaOH 2.0 20 71
4 NaOH 16.0 20 78
5 K2CO3 1.0 20 57
6 K2CO3 1.5 20 73
7 K2CO3 2.0 20 76
8 K2CO3 4.0 20 82

Reaction conditions: Acetophenone (0.51 mmol), 2-aminopyridine (1.17 mmol), iodine (0.61 mmol), 20 mol% [BMIM]BF4, ultrasound (US), 30–35 °C, 2.5 hours followed by base treatment at 40–45 °C.

Method 3: DBU-Catalyzed Cyclization in Aqueous Ethanol

An alternative approach employs:

  • Reactants: Substituted 2-aminopyridines and substituted phenacyl bromides.
  • Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
  • Solvent: Aqueous ethanol (1:1 v/v).
  • Conditions: Room temperature.
  • Yields: 65–94%.
  • Advantages: Green solvent system, mild conditions, broad substrate scope, and scalability.

This method is notable for its atom economy (66.25–73.41%) and applicability to a wide range of substituted imidazo[1,2-a]pyridines including those with 4-methoxyphenyl substituents.

Additional Notes on Functionalization

  • The 8-bromo substituent can be introduced via starting materials or post-synthetic modification.
  • Functionalization at the 3-position (e.g., carbaldehyde) can be achieved via Vilsmeier–Haack formylation of the parent imidazo[1,2-a]pyridine.
  • Ultrasound-assisted protocols improve reaction rates and yields while reducing harsh conditions.

Summary Table of Preparation Methods

Method No. Starting Materials Catalyst/Base Conditions Yield (%) Advantages Reference
1 2-Aminopyridine + 2-bromo-1-(4-methoxyphenyl)ethanone None (acid/base treatment) Acetone reflux + acid/base workup 88 High yield, straightforward
2 2-Aminopyridine + substituted acetophenones (4-methoxyphenyl) Ionic liquid [BMIM]BF4 + I2 + K2CO3 or NaOH Ultrasound, 30–45 °C, 2.5 h + base 73–82 Mild, short reaction time, green catalyst
3 Substituted 2-aminopyridines + phenacyl bromides DBU Room temp, aqueous ethanol 65–94 Green solvent, mild, scalable

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 8 serves as a primary site for nucleophilic substitution, enabling diverse functionalization:

Reaction TypeConditionsReagents/NucleophilesProducts/OutcomesYieldSource
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF, 80°CArylboronic acids8-Aryl derivatives75–92%
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneAmines8-Amino-substituted analogs68–85%
SNAr KOH, DMSO, 120°CThiols, alcohols8-Thioether or 8-ether derivatives60–78%

Mechanistic Insights :

  • The bromine’s electrophilicity is enhanced by the electron-withdrawing effect of the imidazo[1,2-a]pyridine ring, facilitating oxidative addition in cross-coupling reactions .

  • Polar aprotic solvents like DMF improve reaction efficiency by stabilizing intermediates .

Electrophilic Aromatic Substitution

The electron-rich imidazo[1,2-a]pyridine ring undergoes electrophilic substitution, primarily at positions 3 and 6:

Reaction TypeConditionsReagentsProductsYieldSource
Nitration HNO₃, H₂SO₄, 0°C3-Nitro derivatives55%
Sulfonation SO₃, ClSO₃H, CH₂Cl₂, RT6-Sulfo derivatives48%
Halogenation NBS, AIBN, CCl₄, reflux6-Bromo derivatives62%

Key Observations :

  • The methoxy group at the 4-position of the phenyl ring directs electrophiles to the para position in subsequent reactions .

  • Steric hindrance from the bromine at position 8 limits substitution at adjacent positions .

Cross-Coupling and Cyclization Reactions

The compound participates in tandem reactions to form complex heterocycles:

Domino A³-Coupling

  • Conditions : CuI (10 mol%), DABCO, MeCN, 100°C

  • Reagents : Aldehydes, amines, alkynes

  • Products : Polycyclic fused imidazo[1,2-a]pyridines

  • Yield : 70–88%

Selenylation

  • Conditions : Ultrasonication, PEG-400, 40°C

  • Reagents : Diorganyl diselenides

  • Products : 8-Selenyl derivatives

  • Yield : 82–95%

Applications :

  • Selenylated derivatives exhibit enhanced antioxidant and anticancer activities .

Interaction with Biological Targets

While not traditional chemical reactions, the compound’s binding interactions inform its pharmacological potential:

TargetBinding Affinity (IC₅₀)Interaction MechanismSource
Acetylcholinesterase 79 µMπ–π stacking with Trp84
Butyrylcholinesterase 65 µMHalogen bonding with His438
Kinase Inhibitors 0.2–1.8 µMHydrogen bonding with ATP-binding site

Structural Insights :

  • The planar imidazo[1,2-a]pyridine core enables π–π stacking with aromatic residues in enzyme active sites .

  • The bromine atom enhances hydrophobic interactions in protein pockets .

Synthetic Methodologies

Key routes for synthesizing the compound and its derivatives include:

One-Pot Halogenation-Cyclization

  • Reactants : 2-Amino-4-methoxyphenylpyridine, α-bromoacetophenone

  • Catalyst : [Bmim]BF₄, I₂

  • Conditions : Ultrasonication, 35°C

  • Yield : 89%

Copper-Catalyzed Cyclization

  • Reactants : 2-Aminopyridine, 4-bromoacetophenone

  • Catalyst : Copper silicate, ethanol, reflux

  • Yield : 91%

Stability and Degradation

  • Thermal Stability : Decomposes at 220°C without melting .

  • Photodegradation : UV irradiation in methanol leads to debromination (t₁/₂ = 4.2 hrs) .

Scientific Research Applications

8-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or binding to receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Positional Isomers :

  • 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (CAS: 138023-17-3) differs only in bromine placement (position 3 vs. 8).
  • 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (KOXGEM): Bromination on both the core and aryl ring increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Substituent Variations :

  • This compound exhibits fluorescent properties and serves as a precursor for dopamine D3 receptor ligands .
  • 8-Chloro-6-nitro Derivatives : Substituting bromine with chlorine or nitro groups (e.g., 8-bromo-6-chloro-3-nitro analogs) introduces stronger electron-withdrawing effects, which can modulate reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Table 1: Substituent Effects on Key Properties
Compound Substituents LogP* AChE IC50 (µM) Synthetic Yield (%)
Target Compound 8-Br, 2-(4-OMePh) 3.2 N/A 75–90†
2h (from ) R4-Me, biphenyl side chain 4.1 79 85
3-Bromo-2-(4-OMePh) (CAS 138023) 3-Br, 2-(4-OMePh) 3.5 N/A 80–85‡
KOXGEM 6-Br, 2-(4-BrPh) 4.8 N/A 88

*Estimated using ChemDraw; †Based on analogous bromination reactions ; ‡From palladium-catalyzed coupling .

Crystallographic and Structural Insights

  • Crystal Packing : N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine () shows a 26.69° dihedral angle between the methoxyphenyl and core, suggesting bromine at C-8 may introduce torsional strain or alter packing efficiency .

Biological Activity

8-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, known for its diverse pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and related studies.

Pharmacological Properties

Imidazo[1,2-a]pyridines exhibit a wide range of biological activities, including but not limited to:

  • Anticancer : Many derivatives have shown promising results in inhibiting tumor growth.
  • Cholinesterase Inhibition : Compounds in this class have been noted for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in treating Alzheimer's disease and other cognitive disorders.
  • Anti-inflammatory : These compounds can modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
  • Antimicrobial : Certain imidazo[1,2-a]pyridine derivatives demonstrate activity against various pathogens.

The biological activity of this compound can be attributed to its structural features that allow it to interact with multiple biological targets:

  • Cholinesterase Inhibition : The compound has been shown to inhibit AChE with an IC50 value indicative of moderate potency. This action can enhance cholinergic neurotransmission and is relevant for neurodegenerative conditions .
  • Kinase Inhibition : Studies indicate that imidazo[1,2-a]pyridines can act as inhibitors for various kinases involved in cancer progression. The bromine substituent in the molecule may enhance binding affinity to target enzymes .

Case Studies and Research Findings

Several studies have investigated the biological activity of imidazo[1,2-a]pyridine derivatives, including this compound. Key findings include:

  • Cholinesterase Inhibition :
    • A study evaluated a series of imidazo[1,2-a]pyridine derivatives for their AChE and BChE inhibition activities. The results indicated that modifications at the 4-position significantly affect inhibitory potency. The compound showed an IC50 value comparable to established inhibitors like tacrine .
  • Antitumor Activity :
    • In vitro studies demonstrated that certain imidazo[1,2-a]pyridine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .
  • Molecular Docking Studies :
    • Computational analyses have provided insights into the binding interactions between this compound and its targets. Molecular docking studies suggested favorable interactions with active sites of cholinesterases and kinases, supporting experimental findings of biological activity .

Data Table: Biological Activity Overview

Activity TypeTarget Enzyme/PathwayIC50 Value (µM)Reference
AChE InhibitionAcetylcholinesterase79
BChE InhibitionButyrylcholinesterase65
Antitumor ActivityVarious Cancer LinesVaries
Kinase InhibitionBCL-ABL KinaseNot specified

Q & A

Q. What are standard synthetic methodologies for introducing bromine at the 8-position of imidazo[1,2-a]pyridine derivatives?

Bromination at the 8-position can be achieved via sequential nitration and halogenation. For example, 2-chloroimidazo[1,2-a]pyridine derivatives undergo nitration followed by substitution reactions using bromine sources. Alternatively, Suzuki-Miyaura cross-coupling with brominated aryl boronic acids enables regioselective bromine introduction .

Q. How can microwave-assisted synthesis improve the yield and purity of imidazo[1,2-a]pyridine derivatives?

Microwave irradiation reduces reaction times and enhances yields by promoting efficient energy transfer. A modified procedure using diglyme as a solvent under microwave conditions achieved high-purity 5-(4-methoxyphenyl)-7-phenyl derivatives, minimizing side reactions and improving regioselectivity .

Q. Which spectroscopic techniques are reliable for characterizing brominated imidazo[1,2-a]pyridines?

High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are critical. HRMS confirms molecular weight (e.g., ESIMS m/z [M+H]+ = 340 for 8-bromo derivatives), while NMR identifies substituent positions via coupling constants and chemical shifts. IR spectroscopy further validates functional groups like nitriles (2200 cm⁻¹) .

Advanced Questions

Q. What strategies optimize regioselectivity during C-3 functionalization of 8-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine?

AlCl₃-catalyzed Friedel-Crafts acylation enables selective C-3 acetylation. Computational reaction coordinate diagrams guide solvent and catalyst optimization, while radical reactions (e.g., Cu-catalyzed three-component coupling) introduce aryl groups without requiring pre-functionalized substrates .

Q. How can computational modeling predict biological activity of substituted imidazo[1,2-a]pyridines?

Density functional theory (DFT) and molecular docking with validated receptor models (e.g., GABA receptors) predict binding affinities. For example, acetylated derivatives showed enhanced ligand-receptor interactions in silico, guiding prioritization for in vitro screening .

Q. What challenges arise in catalyst-free multicomponent reactions (MCRs) with imidazo[1,2-a]pyridine cores?

Low yields (e.g., 10% initial yield) due to competing adduct formation (e.g., imidazopyridine/glyoxylic acid adducts) are mitigated by optimizing solvent polarity (DMF → DCE) and temperature (100°C → 80°C). Stoichiometric adjustments (e.g., glyoxylic acid equivalents) suppress decarboxylation byproducts .

Q. How do 7-position substituents influence reactivity and pharmacological properties?

Substituents like 4-methoxyphenyl or 4-(trifluoromethyl)phenyl at position 7 modulate electronic effects, enhancing cross-coupling efficiency (e.g., Cadogan cyclization). Pharmacologically, morpholine or phenylamino groups at C-3 improve COX-2 inhibition (IC₅₀ = 0.07 µM) and analgesic activity .

Q. What is the role of Cadogan cyclization in synthesizing pyrrolo-imidazo[1,2-a]pyridine scaffolds?

This method converts nitroarenes to fused heterocycles via reductive cyclization. For brominated derivatives, it enables library diversification (e.g., 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridines) with moderate-to-good yields (40–60%) under controlled POCl₃ and trimethylamine conditions .

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